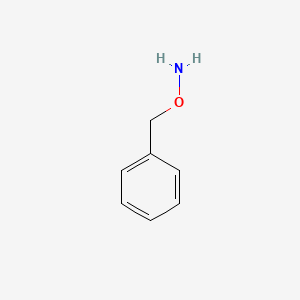
O-Benzylhydroxylamine
Übersicht
Beschreibung
O-Benzylhydroxylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
O-Benzylhydroxylamine is widely utilized in chemical synthesis. For instance, it can be efficiently prepared on a large scale through the reaction of N-hydroxyphthalimide and benzyl chloride, followed by acidic hydrolysis, yielding over 65% overall yield (Bonaccorsi & Giorgi, 1997). Additionally, it serves as a derivatization agent for aldehydes in gas chromatography, offering a method that requires no acidification of the sample and can determine aldehydes quantitatively up to at least the C10 range (Jain & Thielen, 1995).
Biological and Medicinal Applications
This compound has been explored for its biological importance as an antiseptic drug, particularly in treating fungal infections. Quantitative structure-activity relationship (QSAR) studies have been employed to understand its drug potential, focusing on its structural and vibrational characteristics, electronic properties, and biological activity (Manthiri et al., 2019). Furthermore, certain benzylhydroxylamine derivatives have shown inhibitory effects on the replication of human immunodeficiency virus (HIV) in cell cultures, indicating potential applications in antiviral therapies (Okamoto et al., 1999).
Chemical Analysis and Reagents
This compound is significant in chemical analysis as well. For example, it's used in the electrophilic amination of methionine residues, playing a role in the study of enzyme functions and modifications (D’Silva et al., 1986). It has also been employed in the synthesis of this compound hydrochloride from polyvinyl alcohol, demonstrating its versatility in various chemical synthesis processes (Qian, 2013).
Wirkmechanismus
Target of Action
O-Benzylhydroxylamine (BHA) is primarily used as a reagent in the synthesis of various organic compounds . It is particularly effective in the preparation of α-hydroxybenzylamines from α-hydroxyketones . The primary targets of BHA are therefore these α-hydroxyketones, which are key intermediates in many biochemical reactions .
Mode of Action
The interaction of BHA with its targets involves the electrophilic amination of the α-hydroxyketones . This reaction results in the formation of α-hydroxybenzylamines . The electrophilic amination is a key step in the synthesis of various nitrogen-containing compounds, which are prevalent in natural products and important pharmaceutical agents .
Biochemical Pathways
The biochemical pathways affected by BHA are those involving the synthesis of nitrogen-containing compounds . These compounds play crucial roles in a wide range of biological processes, including protein folding and stability, cell differentiation and adhesion, signal recognition and transmission, viral entry and bacterial infection, and immune response and regulation .
Result of Action
The result of BHA’s action is the efficient synthesis of α-hydroxybenzylamines from α-hydroxyketones . These α-hydroxybenzylamines are valuable intermediates in the synthesis of various nitrogen-containing compounds . The ability to synthesize these compounds can have significant implications in the fields of medicinal chemistry and drug discovery .
Action Environment
The action of BHA can be influenced by various environmental factors. For instance, BHA is known to be unstable, but it can exist stably in the form of a hydrochloride salt . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of BHA in the synthesis of α-hydroxybenzylamines .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
O-Benzylhydroxylamine plays a crucial role in biochemical reactions, particularly in the tagging and purification of reducing glycans. It interacts with free reducing glycans under mild conditions, enabling their detection and purification through high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis . The interaction between this compound and reducing glycans involves the formation of glycan–this compound conjugates, which can be separated and characterized using multidimensional HPLC and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) . The cleavable nature of the this compound tag allows for the efficient regeneration of free reducing glycans with minimal impact on their structural integrity .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those involving glycosylation. Glycosylation is a critical post-translational modification that affects protein folding, stability, cell differentiation, adhesion, signal recognition, and transmission . By tagging reducing glycans, this compound facilitates the study of these processes, allowing researchers to better understand the role of glycosylation in cellular function. Additionally, the use of this compound in glycan analysis can provide insights into cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with reducing glycans to form stable conjugates. This interaction is facilitated by the mild conditions under which this compound reacts with glycans, allowing for efficient tagging and subsequent purification . The cleavable nature of the this compound tag is achieved through palladium-on-carbon (Pd/C)-catalyzed hydrogenation, which removes the tag without affecting the glycan structure . This mechanism ensures that the tagged glycans can be accurately analyzed and characterized, providing valuable information on their biochemical properties and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under mild conditions, allowing for its effective use in glycan tagging and purification . Long-term studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive compounds. These factors can affect the efficiency of glycan tagging and the subsequent analysis of the tagged glycans.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. Studies have shown that low to moderate doses of this compound are generally well-tolerated and effective in tagging reducing glycans for analysis . High doses of this compound can lead to toxic or adverse effects, including potential disruptions in glycosylation processes and cellular function. It is important to carefully control the dosage of this compound in animal studies to avoid these adverse effects and ensure accurate results.
Metabolic Pathways
This compound is involved in metabolic pathways related to glycosylation and glycan analysis. It interacts with enzymes and cofactors involved in glycan biosynthesis and modification, facilitating the tagging and purification of reducing glycans . The use of this compound in glycan analysis can also provide insights into metabolic flux and metabolite levels, helping researchers understand the dynamics of glycosylation in various biological contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize this compound to specific cellular compartments where glycosylation processes occur . The distribution of this compound within cells can affect its efficiency in tagging reducing glycans and the subsequent analysis of these glycans.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is important for its activity and function in tagging reducing glycans . By understanding the subcellular localization of this compound, researchers can better understand its role in glycosylation processes and its impact on cellular function.
Eigenschaften
IUPAC Name |
O-benzylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEOALKITRFCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2687-43-6 (hydrochloride) | |
| Record name | Benzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8073213 | |
| Record name | Hydroxylamine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [MSDSonline] | |
| Record name | Benzyloxyamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8002 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
622-33-3 | |
| Record name | O-Benzylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of O-Benzylhydroxylamine?
A1: this compound is represented by the molecular formula C7H9NO and has a molecular weight of 123.15 g/mol .
Q2: Is there spectroscopic data available for this compound?
A2: Yes, 1H NMR data in DMSO-d6 + CDCl3 shows peaks at δ 5.17 (s, 2H, CH2), 7.42 (s, 5H, C6H5), and 11 (br, ex NH2) .
Q3: What is the physical state and melting point of this compound hydrochloride?
A3: this compound hydrochloride exists as white flakes and exhibits a melting point ranging from 234-238 °C, often accompanied by sublimation .
Q4: How does this compound react with carbonyl compounds?
A4: this compound acts as a nucleophile, forming oxime ethers with carbonyl compounds under mild conditions. This reaction is particularly useful for derivatizing and stabilizing reactive aldehydes for analysis .
Q5: Can this compound be used in asymmetric synthesis?
A5: Yes, research indicates that this compound participates in Lewis acid-catalyzed asymmetric conjugate additions to α,β-unsaturated compounds like 3-acyloxazolidin-2-ones, yielding chiral β-amino acid precursors with high enantioselectivity , . Similar enantioselective additions have been achieved with samarium iodobinaphtholate as a catalyst .
Q6: Can this compound be utilized in polymer chemistry?
A7: Yes, it facilitates the chemical modification of alkene-carbon monoxide alternating copolymers. For example, it converts carbonyl groups in these copolymers into oxime derivatives, which can be further modified to yield various functionalized polymers .
Q7: What is the role of this compound in studying phenylpropanoid metabolism in plants?
A8: this compound acts as an inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. This inhibition leads to a decrease in lignin content in plant cell walls, demonstrating its potential as a tool for studying plant secondary metabolism , .
Q8: How is this compound employed in the study of branched-chain fatty acids (BCFAs)?
A9: In the analysis of BCFAs, this compound serves as a derivatizing agent for fatty acids. This derivatization enables the identification and profiling of BCFAs, including the less common ones, through mass spectrometry techniques coupled with radical-directed dissociation (RDD) .
Q9: Can this compound be used for the purification of glycans?
A10: Yes, this compound acts as a cleavable tag for isolating and purifying reducing glycans. The BHA tag allows for UV detection during HPLC purification and can be easily removed via palladium-catalyzed hydrogenation, leaving the purified glycans intact .
Q10: What is the significance of this compound in studying hydroxylamine's interaction with heme proteins?
A11: Due to the inherent instability of hydroxylamine, this compound is used as a more stable model compound to investigate how hydroxylamine interacts with heme proteins and model systems. Research shows that it can reduce ferric heme complexes to their ferrous state, followed by disproportionation to yield bis-ammonia ferrous heme complexes, shedding light on the chemistry of hydroxylamine in biological systems .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
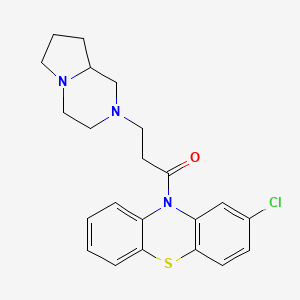
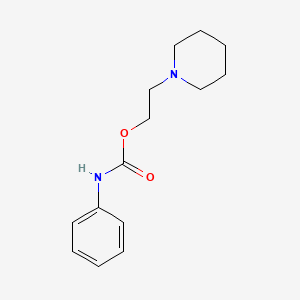

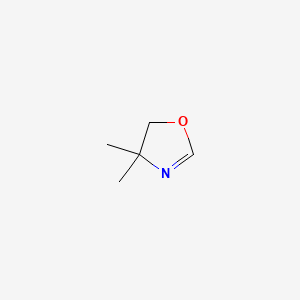
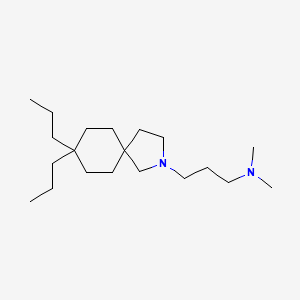
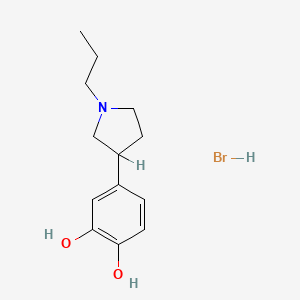
![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)

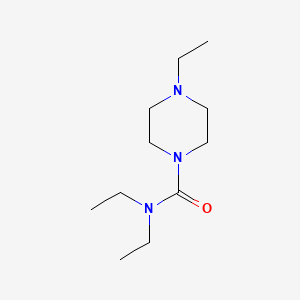
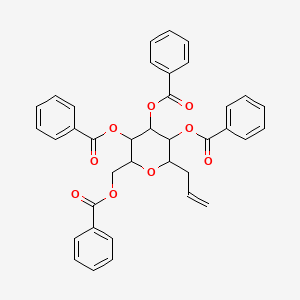
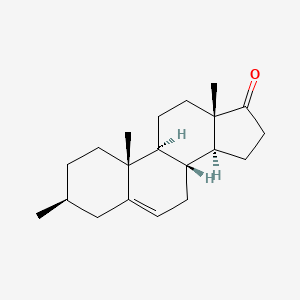
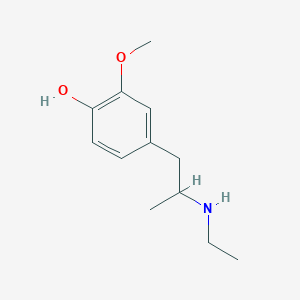

![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)
